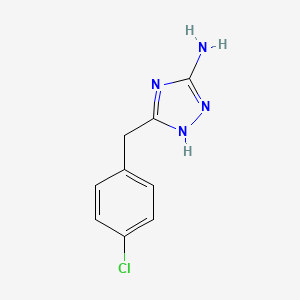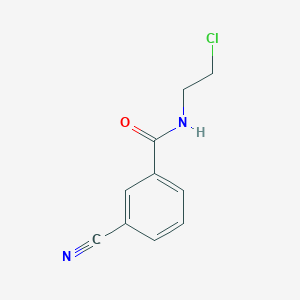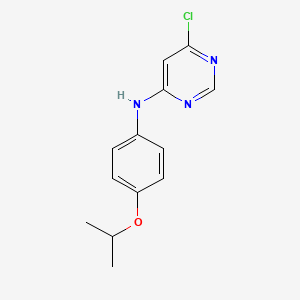
6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C₁₄H₁₄ClN₃O and a molecular weight of 263.73 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine typically involves the reaction of 4-isopropoxyaniline with 6-chloropyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine (TEA), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrimidinamines.
Scientific Research Applications
6-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the manufacturing of various chemical products.
Mechanism of Action
The mechanism by which 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine can be compared with other similar compounds, such as 4-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine and 6-chloro-N-(3-isopropoxyphenyl)pyrimidin-4-amine. These compounds share structural similarities but differ in the position of the chlorine atom and the isopropoxy group, which can lead to variations in their chemical properties and biological activities.
List of Similar Compounds
4-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine
6-chloro-N-(3-isopropoxyphenyl)pyrimidin-4-amine
6-chloro-N-(2-isopropoxyphenyl)pyrimidin-4-amine
Properties
IUPAC Name |
6-chloro-N-(4-propan-2-yloxyphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9(2)18-11-5-3-10(4-6-11)17-13-7-12(14)15-8-16-13/h3-9H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHHGLRVYUJLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC2=CC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
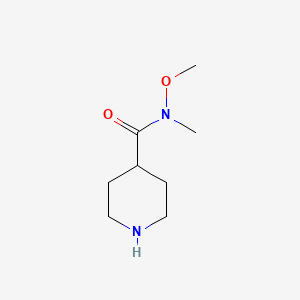
![[4-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B7875046.png)
![[6-(3-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B7875049.png)
![[4-(2-Methoxyethoxy)pyridin-2-yl]methanol](/img/structure/B7875052.png)
![Butyl[(oxan-4-yl)methyl]amine](/img/structure/B7875060.png)
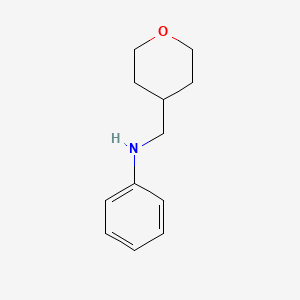
![(Cyclopropylmethyl)[(oxan-4-yl)methyl]amine](/img/structure/B7875068.png)
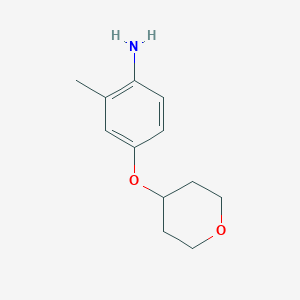

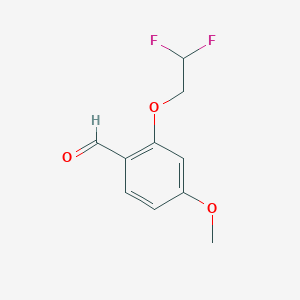
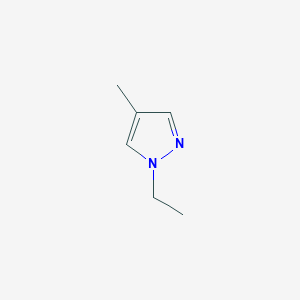
![([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine](/img/structure/B7875110.png)
